Z-Phe-phe-phe-OH

Description

Significance of Phenylalanine-Based Oligopeptides in Supramolecular Assemblies

Oligopeptides containing the aromatic amino acid phenylalanine are of particular interest in supramolecular chemistry. mdpi.com The phenyl side chains are crucial for driving self-assembly through π-π stacking interactions, which provide directionality and stability to the resulting nanostructures. rsc.org Computational studies have shown that dipeptides containing aromatic residues, especially phenylalanine, have the highest tendency to self-assemble. rsc.org

The diphenylalanine (Phe-Phe) motif, a core recognition element found in the Alzheimer's β-amyloid peptide, is a well-studied example. mdpi.comnih.gov It readily assembles into various nanostructures, including highly rigid nanotubes. nih.govmdpi.com The triphenylalanine (Phe-Phe-Phe) peptide also demonstrates a strong propensity for self-assembly, forming diverse structures such as nanospheres, nanorods, and helical ribbons, and exhibits greater stability and network-forming ability than the dipeptide. researchgate.net

The introduction of protective groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, to phenylalanine-containing peptides can further enhance self-assembly and promote the formation of hydrogels by providing additional π-π stacking and hydrophobic interactions. rsc.org

Overview of Z-Phe-phe-phe-OH as a Model System for Tripeptide Self-Assembly

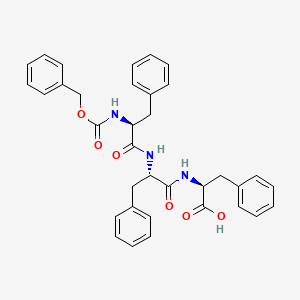

This compound consists of three phenylalanine residues with a benzyloxycarbonyl (Z) group protecting the N-terminus. glpbio.com This Z-group adds stability to the tripeptide. glpbio.com The molecular formula is C₃₅H₃₅N₃O₆. glpbio.com

This molecule serves as an excellent model for studying self-assembly. The combination of three aromatic phenylalanine residues provides strong π-π stacking and hydrophobic forces, while the peptide backbone facilitates the formation of intermolecular hydrogen bonds. The Z-group contributes additional aromatic and hydrophobic interactions, further directing the assembly process. This defined set of interactions allows researchers to systematically study how these forces cooperate to create ordered supramolecular structures. For instance, studies on similar Z-protected dipeptides, like Z-Phe-Phe-OH, have shown they form amyloid-like fibrillar structures, highlighting the role of the protecting group in modulating the final assembled morphology. researchgate.net

Historical Development and Evolution of Research on Z-Protected Phenylalanine Peptides

The use of the benzyloxycarbonyl (Z) group as a protecting group in peptide synthesis was a pivotal development in peptide chemistry. This method, pioneered by Max Bergmann and Leonidas Zervas in 1932, allowed for the controlled, stepwise synthesis of peptides for the first time.

Initially, the focus was purely on the synthetic utility of the Z-group. However, as the field of supramolecular chemistry grew, researchers began to observe that these protecting groups could significantly influence the properties of the peptides themselves. It was noted that large aromatic protecting groups, including the Z-group and the more recently popular Fmoc group, actively promote self-assembly. rsc.org Research on Z-protected dipeptides, such as Z-Phe-Phe-COOH, demonstrated their ability to form amyloid-like structures, shifting the perception of these groups from passive protectors to active participants in supramolecular organization. researchgate.net This realization paved the way for the intentional design of protected peptides, like this compound, as building blocks for novel biomaterials.

Current Research Landscape and Emerging Trends for this compound Analogs

Current research is focused on creating analogs of this compound to fine-tune their self-assembly properties and develop new functional materials. This is achieved by modifying the peptide sequence, chirality, or the protecting group.

Key Research Trends:

Sequence and Chirality: Introducing different amino acids or altering the stereochemistry (using D-amino acids instead of L-amino acids) can dramatically change the resulting nanostructures and hydrogel properties. For example, studies on heterochiral tripeptides have shown that they can form more stable hydrogels compared to their homochiral counterparts. mdpi.commdpi.com

Dehydro-amino acids: The incorporation of dehydrophenylalanine (ΔPhe) into Z-protected peptides is being explored. These modifications alter the peptide's conformational flexibility and can lead to hydrogels with different properties, suitable for applications like drug delivery. mdpi.comnih.gov Molecular dynamics simulations of analogs like Suc-L-Phe-L-Phe-Z-ΔPhe-OH show that self-assembly is driven by a combination of intermolecular hydrogen bonds and T-shaped π-stacking interactions. mdpi.comresearchgate.net

Functional Modifications: Researchers are designing peptide-based supramolecular hydrogels that respond to specific stimuli, such as pH. acs.org For example, analogs are being developed for controlled drug release in cancer therapy. acs.org

Halogenation: Adding halogen atoms like fluorine or iodine to the phenylalanine rings is another strategy to control self-assembly. Halogenation can modify the electronic properties and intermolecular interactions, leading to altered nanostructure stability and morphology. acs.org

Below is a table summarizing research findings on various peptide analogs, highlighting the diversity of structures and triggers used in this field.

| Peptide / Analog | Self-Assembly Trigger / Conditions | Resulting Structure / Properties | Reference |

| H-Phe-Phe-Phe-OH (FFF) | Spontaneous in solution | Nanospheres, nanorods, helical-ribbons, plates | researchgate.net |

| Fmoc-Phe-Phe-OH | Solvent switching / pH change | Stable supramolecular hydrogels, nanofiber networks | mdpi.com, rsc.org |

| Z-Phe-Phe-OH | Spontaneous in solution | Amyloid-like structures | researchgate.net |

| H-D-Leu-L-Phe-L-Phe-OH (heterochiral) | pH trigger (to pH 7.4) | Self-supporting hydrogel | mdpi.com |

| Cbz-L-Phe-Z-ΔPhe-OH (dehydropeptide) | Spontaneous in solution | Hydrogelator, effective for drug delivery | nih.gov |

| Nap-GDFDFDYp-CHO | pH-responsive | Supramolecular hydrogel for cancer therapy | acs.org |

This ongoing research into analogs of this compound demonstrates a clear trend towards creating increasingly complex and functional biomaterials by making subtle but powerful modifications to a simple, effective self-assembling motif.

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42)/t29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHGVWUXAXFMT-CHQNGUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Z Phe Phe Phe Oh

Strategies for the Synthesis of Z-Protected Phenylalanine Tripeptides

The synthesis of a defined sequence peptide like Z-Phe-phe-phe-OH requires a strategic approach to form specific amide bonds while preventing unwanted side reactions, such as the polymerization of the amino acid monomers. libretexts.org This is achieved through the use of protecting groups for the amino and carboxyl termini. libretexts.orgwikipedia.org The chemical synthesis of peptides is typically performed by building the chain from the C-terminus towards the N-terminus. wikipedia.orgbachem.com Two primary methodologies are employed for this purpose: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). wikipedia.orgresearchgate.net

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become a cornerstone of peptide chemistry due to its efficiency and amenability to automation. sci-hub.semasterorganicchemistry.com In this method, the peptide is assembled sequentially while anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. peptide.compeptide.com

The synthesis of this compound via SPPS would typically commence by anchoring the C-terminal amino acid, phenylalanine, to a suitable resin. For a final product with a free C-terminal carboxylic acid, a Wang resin is a common choice. wikipedia.org The general synthetic cycle involves:

Attachment: The first Fmoc-protected phenylalanine (Fmoc-Phe-OH) is attached to the resin.

Deprotection: The temporary Nα-Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose the free amino group. nih.gov

Coupling: The next Fmoc-Phe-OH is activated using a coupling reagent and added to the resin to form a peptide bond with the newly exposed amine.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

These deprotection and coupling steps are repeated for the third phenylalanine residue. For the final step, N-Cbz-L-phenylalanine (Z-Phe-OH) is coupled to the N-terminus of the resin-bound dipeptide. Finally, the completed tripeptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), which also removes any acid-labile side-chain protecting groups, yielding the crude this compound product that can be purified by methods like reverse-phase high-performance liquid chromatography (HPLC). wikipedia.org

Solution-phase peptide synthesis, also referred to as classical synthesis, precedes SPPS and remains valuable for large-scale production. wikipedia.org In this approach, all reactions, including coupling and deprotection, are carried out in a suitable solvent system, and intermediates are isolated and purified after each step. researchgate.net

The synthesis of this compound in solution can be approached in two main ways:

Stepwise Synthesis: This involves the sequential addition of single amino acid residues. The synthesis would start with a C-terminally protected phenylalanine, such as the methyl or benzyl (B1604629) ester (H-Phe-OR). This is coupled with a protected phenylalanine (e.g., Z-Phe-OH). The resulting dipeptide (Z-Phe-Phe-OR) has its Z-group removed, and the process is repeated. Finally, the C-terminal ester is cleaved to yield the free acid. masterorganicchemistry.com

Fragment Condensation: This strategy involves synthesizing smaller peptide fragments separately and then coupling them together. For this compound, one could synthesize the dipeptide Z-Phe-Phe-OH and the amino acid H-Phe-OR separately. These two fragments are then coupled to form the protected tripeptide, Z-Phe-Phe-Phe-OR, followed by final deprotection of the C-terminus. squarespace.com This approach can be more efficient for longer peptides but carries a higher risk of racemization at the activated C-terminal residue of the peptide fragment. squarespace.com

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com The choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization. researchgate.net

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classical activators. libretexts.orgbachem.com They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization and improve reaction rates. bachem.com

Aminium/Uronium and Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and provide rapid coupling with low levels of racemization, making them popular choices in modern SPPS. bachem.comuzh.ch These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). bachem.com

The protecting group strategy must be orthogonal, meaning that the N-terminal, C-terminal, and side-chain protecting groups can be removed under different conditions without affecting the others. peptide.comacs.org For this compound synthesis, a common solution-phase strategy is the Boc/Bzl scheme, where the N-terminus is temporarily protected with a Boc group (removed by mild acid) and side chains are protected with benzyl-based groups (removed by hydrogenolysis). researchgate.net The Z-group itself is often used as a permanent N-terminal block or in strategies where it can be removed in the final step by hydrogenolysis. researchgate.net

Table 1: Comparison of Common Peptide Coupling Reagents

| Reagent Acronym | Full Name | Class | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Classical reagent; byproduct (DCU) is insoluble, complicating purification. libretexts.orgbachem.com |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Similar to DCC, but the urea (B33335) byproduct is soluble in common solvents. bachem.com |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate | Aminium Salt | High coupling efficiency; low racemization when used with HOBt. bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate | Aminium Salt | Very efficient, especially for sterically hindered couplings; based on HOAt. bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | Phosphonium Salt | Effective for preventing side reactions; recommended for avoiding guanidinylation. uzh.ch |

Solution-Phase Peptide Synthesis Methodologies

N-Terminal Carbobenzoxy (Z) Group: Influence on Peptide Synthesis and Reactivity

The Carbobenzoxy group (Cbz or Z), introduced by Bergmann and Zervas in 1932, was the first widely used reversible Nα-protecting group in peptide synthesis. nih.gov It is formed by reacting the amino group of an amino acid with benzyl chloroformate. libretexts.org

The Z-group has several key characteristics that influence peptide synthesis:

Racemization Suppression: One of the most significant advantages of urethane-based protecting groups like Z, Boc, and Fmoc is their ability to minimize racemization of the activated amino acid. researchgate.netresearchgate.net The mechanism involves the urethane (B1682113) linkage, which disfavors the formation of the 5(4H)-oxazolone intermediate that is prone to tautomerization and loss of stereochemical integrity. researchgate.net

Stability and Cleavage: The Z-group is stable under the mildly basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making it a valuable component of orthogonal protection schemes. researchgate.net It is typically removed under two main conditions:

Catalytic Hydrogenolysis: Treatment with hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) cleaves the benzyl group, releasing toluene (B28343) and the free amine via a carbamic acid intermediate that decarboxylates. libretexts.org This method is clean but incompatible with peptides containing sulfur (like methionine or cysteine) or certain other reducible groups. squarespace.com

Strong Acidolysis: The Z-group can also be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid, although these conditions are harsh and can affect other protecting groups or the peptide itself. sci-hub.sepeptide.com

Because of its stability and its contribution to maintaining chiral purity, the Z-group remains highly relevant, particularly in solution-phase synthesis and for the preparation of protected peptide fragments intended for subsequent condensation. peptide.comresearchgate.net

C-Terminal Carboxyl Group Functionality in Tripeptide Synthesis

The C-terminal carboxyl group is the starting point for the standard C-to-N directional synthesis of peptides. wikipedia.org During the synthesis, this functional group must be managed carefully to prevent it from reacting out of turn.

In solution-phase synthesis , the C-terminal carboxyl group of the first amino acid is typically protected as an ester, for example, a methyl, ethyl, or benzyl (Bzl) ester. libretexts.org This protection prevents the carboxyl group from being activated and reacting with the amino group of another molecule. This ester group must be stable throughout the chain elongation process and then be selectively removed at the end of the synthesis (a process called saponification for alkyl esters or hydrogenolysis for benzyl esters) to yield the final peptide with a free carboxylic acid. libretexts.orgmasterorganicchemistry.com

In solid-phase synthesis , the C-terminal carboxyl group serves as the anchor point, linking the nascent peptide chain to the insoluble polymer support. squarespace.com The choice of linker and resin determines the final form of the C-terminus. For instance, using a Wang or Merrifield resin and cleaving with a strong acid like HF or TFA will yield a C-terminal carboxylic acid. wikipedia.org

A critical consideration involving the C-terminal carboxyl group is the risk of epimerization during activation, especially in fragment condensation strategies. nih.gov When the carboxyl group of a peptide fragment (rather than a single N-protected amino acid) is activated for coupling, the adjacent peptide bond's nitrogen can attack the activated carbonyl, forming an oxazolone (B7731731) intermediate. nih.gov This intermediate is highly susceptible to racemization at the α-carbon, which can lead to diastereomeric impurities in the final product. bachem.comnih.gov

Design Principles for Structural Modification and Analogue Generation

The generation of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop molecules with improved properties such as enhanced stability, receptor selectivity, or bioavailability. diva-portal.orgnih.gov The design principles for modification can be categorized by the part of the molecule being altered.

N-Terminal Modification: The Z-group can be replaced with other aromatic moieties or protecting groups to probe interactions and alter physicochemical properties. For instance, replacing Z with tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) can provide analogues with different cleavage profiles and stabilities. frontiersin.org

C-Terminal Modification: The C-terminal carboxylic acid is a common point of modification. It can be converted to a primary amide (-CONH₂), an ester, or a hydrazide. nih.govdiva-portal.org Such changes can significantly impact the molecule's hydrogen bonding capacity, charge state at physiological pH, and conformational stability, which in turn can influence biological activity and metabolic stability. nih.gov

Backbone and Side-Chain Modification: This involves substituting one or more of the phenylalanine residues.

Alanine (B10760859) Scanning: Systematically replacing each Phe residue with alanine can identify which side chains are critical for biological activity. diva-portal.org

D-Amino Acid Substitution: Introducing a D-phenylalanine in place of an L-phenylalanine can induce specific turns in the peptide backbone and dramatically increase resistance to enzymatic degradation by proteases.

Unnatural Amino Acid Incorporation: Using non-proteinogenic amino acids, such as (Z)-α,β-didehydrophenylalanine (ΔZPhe), naphthylalanine (Nal), or conformationally restricted amino acids, can be used to constrain the peptide's conformation, potentially locking it into a bioactive shape and improving receptor affinity and selectivity. uzh.chnih.gov

By systematically applying these design principles, researchers can generate a library of analogues to optimize the parent compound for a desired therapeutic or research application.

Molecular and Conformational Characterization of Z Phe Phe Phe Oh

Spectroscopic Analysis of Z-Phe-phe-phe-OH Conformation in Solution

Spectroscopic techniques are crucial for determining the preferred conformations of peptides in solution. Methods such as NMR, CD, and IR spectroscopy provide detailed insights into the secondary structure, hydrogen bonding networks, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For tripeptides like this compound, ¹H and ¹³C NMR provide information on the local environment of each atom.

In analogous peptides containing α,β-dehydroamino acids, NMR studies have been instrumental in identifying folded structures. For instance, in the Nα-Boc protected derivative of an endomorphin-2 analog, Boc-Tyr-Pro-ΔZPhe-Phe-NH₂, strong sequential Nuclear Overhauser Effects (NOEs) were observed between specific protons. nih.gov These NOEs, such as the one between the NH groups of ΔZPhe³ and Phe⁴, and between the ProCαH and Phe⁴NH, are indicative of a folded β-turn conformation. nih.gov Such analyses suggest that the Nα-Boc derivative maintains a folded conformation in a DMSO-d₆ solution, a preference also shown by its N-terminal free analog. nih.gov

For this compound, a detailed NMR analysis would involve the complete assignment of proton and carbon signals. The chemical shifts of amide protons are particularly sensitive to their environment and participation in hydrogen bonds. Techniques like temperature coefficient studies of amide protons, although not always reliable for small peptides, can offer clues about intramolecular hydrogen bonding. researchgate.net Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be essential to establish through-bond and through-space connectivities, respectively, allowing for the reconstruction of the peptide's solution conformation.

Table 1: Representative NMR Data for Related Peptide Structures

| Peptide/Fragment | Technique | Key Finding | Reference |

|---|---|---|---|

| Boc-Tyr-Pro-ΔZPhe-Phe-NH₂ | NOESY | Observation of interresidue NOEs (e.g., ΔZPhe³NH to Phe⁴NH) confirming a β-turn conformation. | nih.gov |

| Fluorinated Diphenylalanines | 1D/2D NMR | Complete assignment of ¹H and ¹³C signals to analyze structural chemistry in solution. | acs.org |

| Z-Phe-[2-¹³C]Ala-glyoxal | ¹³C-NMR | Observed signals at 207.7 p.p.m. and 96.3 p.p.m., indicating the presence of both the α-keto carbon and its hydrate (B1144303) in aqueous media. | researchgate.net |

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides and proteins. The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

Studies on related dehydropeptides have demonstrated the utility of CD in confirming conformations derived from NMR data. researchgate.net For example, the CD spectra of Boc-Gly-Δ(Z)Phe-Phe-OH in various solvents were used as input data for NMR-based calculations, which determined that the peptide adopts a type II β-turn conformation. researchgate.net The complex CD signals observed for supramolecular hydrogels of dipeptides are often a result of the self-assembly process and can be challenging to interpret directly without complementary data. acs.org In the case of this compound, CD spectroscopy would be employed to identify characteristic spectral signatures associated with secondary structures like β-turns, β-sheets, or helical folds. The aromatic side chains of the three phenylalanine residues would also contribute to the CD spectrum in the near-UV region, providing information on their spatial arrangement.

Table 2: Secondary Structure Analysis via CD Spectroscopy in Related Peptides

| Peptide | Finding | Reference |

|---|---|---|

| Boc-Gly-Δ(Z)Phe-Phe-OH | Adopts a type II β-turn conformation. | researchgate.net |

| Homochiral l-Phe-Phe | CD spectrum was in agreement with literature for its known structure. | acs.org |

| Fmoc-tetrapeptides | Electrostatic charge of amino acid residues played an important role in the material properties and was reflected in CD spectra. | rsc.org |

Infrared (IR) spectroscopy is a valuable technique for probing the hydrogen bonding environment within a peptide. The frequencies of the amide I (primarily C=O stretching) and amide A (N-H stretching) bands are particularly sensitive to the formation of intramolecular and intermolecular hydrogen bonds.

In studies of proton-bound phenylalanine dimers, cryogenic gas-phase IR spectroscopy provided highly resolved spectra that were crucial for structural assignment. rsc.org For example, the IR spectra of different structural types (A, B, and Z) show characteristic carbonyl stretching bands that allow for their differentiation. rsc.org For this compound in solution or the solid state, FT-IR spectroscopy would be used to characterize the hydrogen bonding network. A shift in the amide I band to lower wavenumbers typically indicates the involvement of the carbonyl group in a hydrogen bond, which is a hallmark of stable secondary structures like β-turns and β-sheets. The Amide A band provides complementary information on the N-H groups involved in these interactions.

Table 3: Characteristic IR Bands for Peptide Structure Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information | Reference |

|---|---|---|---|

| Amide A (N-H stretch) | ~3300-3400 | Indicates N-H group involvement in hydrogen bonding. | rsc.org |

| Amide I (C=O stretch) | ~1600-1700 | Sensitive to secondary structure (e.g., β-sheets, helices) and hydrogen bonding. | rsc.org |

| Carbonyl Stretch (Carboxylic Acid) | ~1750-1800 | Characteristic of the terminal COOH group. | rsc.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Stereochemical Influences on Tripeptide Conformation

The stereochemistry of the amino acid residues is a primary determinant of a peptide's conformational landscape. The specific arrangement of side chains and backbone atoms dictates the possible secondary structures and their stability.

The presence of three consecutive L-phenylalanine residues significantly constrains the conformational freedom of this compound. Phenylalanine has a strong propensity for self-assembly, and the Phe-Phe motif is a well-known building block for forming nanostructures. acs.orgmdpi.com The conformational flexibility of peptide chains is primarily limited to rotations around the bonds to the alpha-carbon atoms due to the rigid, planar nature of the amide bond. msu.edu

In tripeptides, the sequence of amino acids can lead to the formation of defined secondary structures like β-turns. Studies on peptides containing a Pro-Phe-Phe sequence have shown that they form consecutive β-turns. researchgate.net The aromatic side chains of the phenylalanine residues can engage in π-π stacking interactions, which can further stabilize specific folded conformations. The L-configuration of all three residues in this compound will favor right-handed helical or turn structures.

Introducing an α,β-dehydroamino acid, such as (Z)-dehydrophenylalanine (ΔZPhe), into a peptide sequence has profound conformational consequences. The double bond between the Cα and Cβ atoms makes this part of the peptide planar and restricts conformational freedom. beilstein-journals.org

Research has consistently shown that the introduction of a ΔZPhe residue strongly stabilizes β-turn conformations, even in short peptides. beilstein-journals.orgresearchgate.net This stabilizing effect is attributed to the rigidifying of the peptide backbone. For example, computational studies on peptides containing one ΔZPhe and nine Ala residues show that a 3₁₀ helical structure is formed, with a preference for the ΔZPhe residue to be at a terminal position. In analogues of endomorphin-2, the ΔZPhe residue has a strong tendency to occupy the i+2 position of a β-turn. nih.gov Therefore, an analog like Z-Phe-ΔZPhe-Phe-OH would be expected to have a more stable and well-defined β-turn structure compared to the parent saturated tripeptide, this compound. The (Z)-isomers of dehydroamino acids are generally more thermodynamically stable and more common than their (E)-counterparts. beilstein-journals.org

Impact of L-Phenylalanine Residues on this compound Structure

Computational Approaches to this compound Conformational Landscape

Computational chemistry offers a virtual laboratory to explore the molecular properties of peptides like this compound. These methods can provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Dynamic Conformations

A typical MD simulation study on this compound would involve creating a computational model of the molecule, solvating it in a box of water molecules, and then simulating its behavior over nanoseconds or even microseconds. Analysis of the resulting trajectory would provide data on various structural parameters.

Table 1: Potential Outputs of a Molecular Dynamics Simulation Study on this compound

| Parameter | Description | Potential Insights for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Indicates the stability of the peptide's conformation over time. |

| Radius of Gyration (Rg) | A measure of the compactness of the structure. | Reveals whether the peptide adopts a compact, globular state or a more extended conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information about the exposure of hydrophobic and hydrophilic regions to the solvent. |

| Ramachandran Plot | A plot of the backbone dihedral angles (φ and ψ) of amino acid residues. | Shows the allowed and disallowed regions of the conformational space for each phenylalanine residue. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of intramolecular hydrogen bonds. | Highlights key interactions that stabilize specific secondary structures. |

This table represents a hypothetical summary of data that could be generated from an MD simulation study. Currently, no specific published data is available for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine the relative energies of different conformations, providing a more accurate picture of their stability. Furthermore, DFT can be used to calculate various electronic properties that are fundamental to the molecule's reactivity and interactions.

By performing DFT calculations on various conformers of this compound identified through methods like molecular dynamics, researchers could rank them by their electronic energy. This would help in identifying the most stable, low-energy structures.

Table 2: Potential Outputs of a Density Functional Theory (DFT) Calculation Study on this compound

| Calculated Property | Description | Potential Insights for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides a static picture of the most stable conformation in the gas phase or implicit solvent. |

| Relative Energies | The energy difference between various conformers. | Allows for the determination of the most and least stable structures. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and electronic excitability of the peptide. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. |

This table represents a hypothetical summary of data that could be generated from a DFT study. Currently, no specific published data is available for this compound.

Biochemical Interactions and Functional Studies of Z Phe Phe Phe Oh Analogs

Enzyme Interaction and Inhibition Mechanisms by Phenylalanine-Containing Peptides

Phenylalanine-containing peptides are widely recognized for their interactions with various enzymes, especially proteases. Their structural characteristics, featuring aromatic side chains, allow them to fit into the active sites of specific enzymes, leading to inhibition or serving as a substrate for enzymatic cleavage.

Interaction with Proteases, including Cathepsin L and Pepsin

Peptides containing phenylalanine residues are notable for their interaction with cysteine proteases like cathepsin L and aspartic proteases like pepsin.

Cathepsin L: This lysosomal cysteine protease is a target for various synthetic peptide inhibitors. Analogs of Z-Phe-phe-phe-OH have demonstrated significant inhibitory activity. For instance, peptidyl diazomethyl ketones such as Z-Phe-Phe-CHN2 have been identified as irreversible inactivators of cysteine proteases. thieme-connect.de Specifically, Z-Phe-Phe-CHN2 showed higher sensitivity against cathepsin L secreted from a human pancreatic carcinoma cell line compared to liver cathepsin L. nih.gov Another analog, Z-Phe-Phe-FMK, acts as a selective inhibitor of cathepsin L. medchemexpress.com Its isomer, Cathepsin L-IN-2 ((Rac)-Z-Phe-Phe-FMK), also inhibits cathepsin L, doing so by irreversibly blocking the enzyme's proteolytic function through covalent binding to cysteine residues in the active site. medchemexpress.com Furthermore, peptidyl aldehyde inhibitors like Z-Phe-Tyr-CHO are potent reversible inhibitors of Cathepsin L. echelon-inc.com

Pepsin: This aspartic protease recognizes and binds to hydrophobic amino acid residues, such as those in phenylalanine-containing peptides, to facilitate the cleavage of peptide bonds. The peptide Z-His-Phe-Phe-OEt has been identified as a substrate for pepsin. nih.gov In contrast, the related compound Z-His-Phe-Pol, an analog where the terminal carboxyl group is replaced by a hydroxymethyl group, was found to be resistant to pepsin's action and acts as a competitive inhibitor. pnas.org

Elucidation of Enzyme Binding Sites and Subsite Occupancy

The mechanism of inhibition by these peptides often involves their binding to the active site of the enzyme, occupying specific subsites that would typically bind the natural substrate.

Cathepsin L: The binding of inhibitors to cathepsin L has been studied to understand the basis of their potency and selectivity. The dipeptidyl α-keto-β-aldehyde, Z-Phe-Tyr(OBut)-COCHO, was identified as a highly potent and selective inhibitor of cathepsin L. mdpi.com Structural studies of this inhibitor in complex with the enzyme revealed how it occupies the active site. mdpi.com It has been noted that the structural features of the ligand can influence the composition of the enzyme's subsites. mdpi.com For example, analysis of the binding of Z-Phe-Tyr (O-tert-Butyl)-DMK showed that it binds to the same subsites as a similar ligand but establishes alternative interactions with residues in the active site pocket. mdpi.com The S1' site in cathepsin L has been identified as particularly important for designing inhibitors with high selectivity. mdpi.com

Pepsin: Studies using substrate analogs have helped to map the binding site of pepsin. The inhibitor Z-His-Phe(NO2)-Pol was used to probe the enzyme's catalytic site. pnas.org Research indicated that pepsin possesses multiple binding sites, with one being in the immediate vicinity of the catalytic site. pnas.org The binding of this small molecule inhibitor, however, may not reveal all secondary interaction sites that are important for the enzyme's action on larger protein substrates. pnas.org

Inhibition Kinetics and Selectivity Profiles

The effectiveness and specificity of phenylalanine-containing peptides as enzyme inhibitors are quantified by their inhibition kinetics and selectivity profiles.

Cathepsin L: Numerous analogs have shown high potency and selectivity for cathepsin L. The peptidyl aldehyde Z-Phe-Phe-H is a potent inhibitor with an IC₅₀ of 0.74 nM and demonstrates over 90-fold selectivity for cathepsin L over the related enzyme, cathepsin B. mdpi.com Another aldehyde, Z-Phe-Tyr-CHO, has an IC₅₀ of 0.85 nM for cathepsin L and is also highly selective against cathepsin B (IC₅₀ = 85.1 nM) and calpain II (IC₅₀ = 184 nM). echelon-inc.com The fluoromethyl ketone analog, Cathepsin L-IN-2 ((Rac)-Z-Phe-Phe-FMK), has a reported IC₅₀ of 15 μM for cathepsin L. medchemexpress.com The kinetic parameters for these inhibitors highlight the importance of the peptide sequence and the nature of the electrophilic "warhead" in determining potency and selectivity.

Table 1: Inhibition Data for Phenylalanine-Containing Peptides against Proteases

| Compound | Target Enzyme | Inhibition Constant (IC₅₀) | Selectivity | Reference |

| Z-Phe-Phe-H | Cathepsin L | 0.74 nM | >90-fold over Cathepsin B | mdpi.com |

| Z-Phe-Tyr-CHO | Cathepsin L | 0.85 nM | >100-fold over Cathepsin B | echelon-inc.com |

| Cathepsin L-IN-2 | Cathepsin L | 15 µM | Not specified | medchemexpress.com |

| Z-Phe-His-leucinal | Human Renin | - | Minimal sequence for inhibition | ahajournals.org |

| Z-Ala-Ala-Phe-glyoxal | Pepsin | Kᵢ = 89 nM | Not specified | researchgate.net |

Investigating Protein and Peptide Interactions

Beyond direct enzyme inhibition, this compound and related peptides are crucial tools for studying broader protein and peptide interactions, including pathogenic protein aggregation and the principles of molecular mimicry.

Role of this compound and Related Peptides in Modulating Amyloid Aggregation Processes

The phenylalanine-phenylalanine (Phe-Phe) motif is a core recognition element in the self-assembly of amyloid peptides, such as the amyloid-β (Aβ) polypeptide associated with Alzheimer's disease. acs.org

Aromatic amino acids, particularly phenylalanine, are considered highly amyloidogenic, and π-π stacking interactions between their aromatic moieties can accelerate the formation of amyloid structures. nih.gov Peptides like Z-Phe-Phe-OH are consequently used in research to study the mechanisms of amyloid aggregation. frontiersin.org Studies have shown that while aromatic residues are not strictly essential for amyloid formation, they significantly influence the process. nsf.gov

Analogs of this compound can modulate these aggregation processes. For instance, the cathepsin L inhibitor Z-FF-FMK (Z-Phe-Phe-FMK) has been shown to prevent β-amyloid-induced cellular changes like DNA fragmentation and caspase-3 activation. medchemexpress.com Furthermore, modifying the Phe-Phe dipeptide, for example by incorporating a photoswitchable azobenzene (B91143) group, allows for external control over the self-assembly pathway, demonstrating a method to disturb the hydrophobic packing that drives fibril formation. rsc.org

Understanding Peptide Mimicry and Enhanced Binding Affinity to Biological Targets

Peptides like Z-Phe-Phe-OH are valuable in drug development because of their ability to mimic natural peptides, which can lead to enhanced binding affinity and specificity for biological targets. chemimpex.com This concept of peptide mimicry is a cornerstone of peptidomimetic design, which aims to create molecules with improved pharmacokinetic properties while retaining the ability to interact with the target protein. diva-portal.org

A relevant example is the development of ligands for the substance P (SP) 1-7 binding site. The dipeptide H-Phe-Phe-NH₂, structurally related to the C-terminus of this compound, was discovered to be a high-affinity ligand for this site, mimicking the binding of the much larger endogenous heptapeptide. researchgate.net This discovery highlights how small, phenylalanine-containing peptides can effectively mimic the crucial binding elements of larger bioactive peptides. Similarly, the systematic replacement of phenylalanine residues in endomorphins with various mimics has been a key strategy to study structure-activity relationships and understand the conformational features critical for their bioactivity. nih.gov

Insights into Cellular Mechanisms through Peptide Interactions

The tripeptide this compound and its analogs serve as valuable tools for investigating fundamental cellular processes, primarily due to their specific interactions with cellular membranes. Composed of three hydrophobic phenylalanine residues, this peptide has a pronounced ability to interact with the lipid bilayer of cell membranes. glpbio.com This interaction is central to its function as a membrane fusion inhibitor, which allows researchers to dissect various pathways of cellular entry and communication. glpbio.comnih.gov

Research studies have effectively used this compound to differentiate between cellular uptake mechanisms, such as direct membrane fusion and various forms of endocytosis. nih.gov By selectively blocking the membrane fusion pathway, scientists can determine the entry routes of different molecules, such as nanoparticles or liposomes designed for intracellular delivery. glpbio.comnih.gov

A notable study investigated the internalization pathways of different antifouling membrane-fusogenic liposomes (MFlips) into HeLa cells. The researchers used this compound alongside inhibitors of endocytosis to clarify the specific entry mechanism for each liposome (B1194612) type. The results demonstrated that the uptake of one type of liposome, AFMFlip, was exclusively inhibited by this compound, confirming its entry via membrane fusion. nih.gov In contrast, the internalization of other liposome variants was reduced by both this compound and endocytosis inhibitors, indicating a dual-entry mechanism involving both membrane fusion and clathrin-mediated endocytosis. nih.gov

These peptide-membrane interactions provide critical insights into how the biophysical properties of peptides can influence cellular behavior. The hydrophobicity and rigidity conferred by the three consecutive phenylalanine residues are key to the peptide's ability to interfere with the dynamic process of membrane fusion. glpbio.com This characteristic is not only useful for mechanistic studies but also informs the design of novel biomaterials and therapeutic delivery systems. The Phe-Phe motif itself is a well-known component in the self-assembly of nanostructures, which can interact with cells. mdpi.comacs.org Understanding these interactions at a molecular level is crucial for advancing fields like drug delivery and biomaterial engineering.

Detailed Research Findings: Inhibition of Cellular Uptake Pathways

The following table summarizes the findings from a study investigating the inhibition of cellular uptake of various liposome formulations by this compound and other pathway-specific inhibitors.

| Liposome Formulation | Inhibitor Used | Cellular Pathway Targeted | Observed Effect on Cellular Uptake | Reference |

|---|---|---|---|---|

| AFMFlipYOYO-1 | This compound | Membrane Fusion | Significant decrease in uptake | nih.gov |

| AFMFlipYOYO-1 | Chlorpromazine | Clathrin-Mediated Endocytosis | No significant effect | nih.gov |

| AFMFlipYOYO-1 | Amiloride | Macropinocytosis | No significant effect | nih.gov |

| AFMFlipYOYO-1 | Nystatin | Caveolae-Mediated Endocytosis | No significant effect | nih.gov |

| MFlip-aYOYO-1 | This compound + Chlorpromazine | Membrane Fusion & Clathrin-Mediated Endocytosis | Further decrease in uptake compared to single inhibitors | nih.gov |

| MFlip-bYOYO-1 | This compound + Chlorpromazine | Membrane Fusion & Clathrin-Mediated Endocytosis | Further decrease in uptake compared to single inhibitors | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the advanced materials applications of the specific chemical compound “this compound” as outlined in the request.

The provided outline requires in-depth information on the use of this compound in supramolecular hydrogels and as a scaffold for tissue engineering, including specific details on:

Design principles for hydrogelation

Rheological properties and mechanical stiffness

Stimuli-responsive systems

Three-dimensional (3D) cell culture matrices

Bioinspired scaffolds for tissue engineering

While research exists on related compounds, such as the dipeptide Z-Phe-Phe-OH and other phenylalanine-containing peptides which are known to form hydrogels, this information cannot be directly and accurately attributed to the tripeptide this compound. Scientific findings are highly specific to the exact molecular structure of a compound.

The available literature primarily identifies This compound as a membrane fusion inhibitor used in cell biology research to study the uptake mechanisms of liposomes and extracellular vesicles. researchgate.netresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net There is no substantive evidence in the search results to suggest that it has been developed or characterized as a hydrogelator or a material for scaffold engineering.

Therefore, constructing the requested article with scientifically accurate and detailed findings focused solely on this compound is not feasible at this time due to the lack of published research in these specific application areas.

Advanced Materials Applications Derived from Z Phe Phe Phe Oh Assemblies

Advanced Carriers for Controlled Release in Research Settings

The supramolecular assemblies formed by Z-Phe-phe-phe-OH and related aromatic peptides serve as effective matrices for the encapsulation and subsequent controlled release of therapeutic and model molecules. bohrium.comwisdomgale.com The porous, water-swollen network of a hydrogel, for instance, can physically entrap cargo, while specific chemical interactions between the peptide and the encapsulated molecule can further modulate the release profile. nih.govacs.org

Encapsulation Strategies for Model Molecules (e.g., curcumin (B1669340), doxorubicin)

The encapsulation of hydrophobic molecules like curcumin and doxorubicin (B1662922) within peptide-based hydrogels is a widely researched strategy to improve their solubility and bioavailability for research applications. sci-hub.semdpi.comnih.gov While direct studies on this compound are limited, research on analogous peptides provides a clear framework for these strategies.

Curcumin Encapsulation: Curcumin's therapeutic potential is often hindered by its poor water solubility. beilstein-journals.org Peptide hydrogels offer a solution by creating hydrophobic pockets within their fibrillar networks, suitable for sequestering curcumin. In a study using a related peptide, Z-Tyr-Phe-OH, a hydrogel was formed that could be loaded with curcumin. mdpi.com This curcumin-containing hydrogel was then incorporated into dressings, demonstrating improved thermal stability and absorption properties. mdpi.com The encapsulation process typically involves the concurrent self-assembly of the peptide in the presence of the molecule to be encapsulated, ensuring its distribution throughout the hydrogel matrix. nih.gov

Doxorubicin Encapsulation: Doxorubicin (Dox), a common chemotherapeutic agent, has been successfully encapsulated in various peptide hydrogels to study its release kinetics. sci-hub.seresearchgate.net The interactions between doxorubicin and the peptide fibers are crucial for both loading and release. These interactions can include π-π stacking between the aromatic rings of the peptide (like phenylalanine) and the anthracycline structure of doxorubicin, as well as electrostatic and hydrophobic interactions. acs.orgsci-hub.se Research on a closely related tripeptide, Boc-Phe-Phe-Phe-OH, demonstrated that the stability of the resulting gel and its drug release capacity could be modulated by its stereochemistry. sci-hub.se In other systems, doxorubicin-loaded hydrogels have shown high drug loading content and pH-responsive release, where the release is accelerated in mildly acidic environments that mimic a tumor microenvironment. sci-hub.sersc.org

The table below summarizes findings from research on encapsulating model drugs in aromatic peptide-based hydrogels, illustrating the principles applicable to this compound systems.

| Peptide System | Model Molecule | Key Findings | Reference(s) |

| Z-Tyr-Phe-OH | Curcumin | Hydrogel improved thermal stability and absorption of dressings. | mdpi.com |

| MAX8 Peptide | Curcumin | Encapsulation did not affect bioactivity; release rate could be modulated by peptide concentration. | nih.gov |

| Boc-Phe-Phe-Phe-OH | Doxorubicin | Mechanical stability and drug release capacity were influenced by the peptide's stereochemistry. | sci-hub.se |

| Fmoc-Phe-Phe-OH | Doxorubicin | Doxorubicin entrapment facilitated controlled drug release. | researchgate.net |

| FEFKFEFK (F8) | Doxorubicin | Hydrogels retained a significant fraction of Dox, with only ~30% released after 72 hours. | acs.org |

| FOK Peptide | Doxorubicin | Achieved an encapsulation rate exceeding 95% with gradual release in acidic conditions. | rsc.org |

Mechanisms of Controlled Release from Peptide-Based Assemblies

The release of molecules from peptide assemblies is governed by several interconnected mechanisms, which can be tuned by altering the peptide sequence, concentration, or environmental conditions. nih.govnih.gov

Diffusion: The most fundamental release mechanism is diffusion, where the encapsulated molecule moves through the porous network of the hydrogel into the surrounding medium. bohrium.com The rate of diffusion is influenced by the mesh size of the hydrogel network and the strength of the interactions between the drug and the peptide fibers. nih.gov Tighter networks or stronger drug-fiber interactions (e.g., cation-π, π-π stacking) lead to a slower, more sustained release. nih.govacs.org

Stimuli-Responsive Release: "Smart" hydrogels can be designed to release their cargo in response to specific environmental triggers. bohrium.commdpi.com

pH-Responsiveness: By incorporating amino acids with ionizable side chains (e.g., glutamic acid, lysine, histidine), peptide assemblies can be made sensitive to pH changes. sci-hub.semdpi.com For instance, a hydrogel might be stable at neutral pH but destabilize and release its drug cargo in the acidic microenvironment of tumor tissues due to the protonation or deprotonation of amino acid residues, which alters electrostatic interactions and disrupts the fiber network. sci-hub.semdpi.com

Enzymatic Degradation: Peptide-based materials are inherently biodegradable. wisdomgale.com The inclusion of specific peptide sequences that are substrates for enzymes present at a target site can lead to the enzymatic degradation of the hydrogel matrix and a consequent release of the encapsulated drug.

Matrix Erosion: Release can also occur as the hydrogel matrix itself degrades or dissolves over time. nih.gov This can be a bulk erosion process, where the entire matrix degrades uniformly, or a surface erosion process, where the matrix is lost layer by layer. The rate of erosion can be controlled by the stability of the self-assembled peptide fibers. nih.gov

Conceptual Designs for Biosensing and Diagnostic Components

The capacity of peptides to self-assemble into well-defined nanostructures, combined with their chemical versatility, makes them excellent candidates for developing novel biosensors and diagnostic assays. nih.govcapes.gov.brnih.gov These peptide assemblies can serve as both a stable scaffold and a recognition element. researchgate.net

Peptide Assemblies as Recognition Elements in Biosensors

Peptide assemblies, such as the nanotubes or nanofibers formed by this compound and its analogs, can function as highly effective recognition elements in biosensors. nih.govmagtech.com.cn Their utility stems from several key properties:

High Surface Area-to-Volume Ratio: Nanostructured assemblies provide a large surface area for immobilizing biorecognition molecules (e.g., antibodies, enzymes) or for direct interaction with target analytes, which can amplify the sensor's signal. researchgate.net

Modifiable Surface: The peptide sequence can be chemically modified to include specific functional groups or entire recognition motifs that bind to a target analyte with high affinity and selectivity. nih.govresearchgate.net For example, peptides can be designed to specifically bind metal ions, proteins, or pathogens. nih.govcapes.gov.br

Structural Scaffolding: The robust, self-assembled structure provides a stable interface for integrating the biological recognition element with an electronic or optical transducer. capes.gov.br This is crucial for creating reliable and reusable sensor platforms. Traditionally, antibodies have been the primary molecular recognition elements, but peptides offer advantages in stability, cost, and ease of synthesis. nih.govnih.govbwise.kr

Development of Assays for Biomolecule Detection

The development of an assay involves coupling the specific recognition event at the peptide interface to a measurable signal. Peptide-based assemblies have been integrated into various assay formats.

Electrochemical Assays: In this format, the peptide assembly is typically immobilized on an electrode surface. magtech.com.cn The binding of a target biomolecule to the peptide recognition element can alter the electrochemical properties of the interface, such as impedance or current. nih.govbwise.kr For example, the binding of a large protein or cell can block electron transfer, leading to a detectable change in the electrochemical signal. nih.gov This change can be used to quantify the concentration of the analyte. One reported strategy uses the specific binding of an Aβ oligomer to an immobilized peptide to prevent the in-situ assembly of silver nanoparticles, resulting in a diminished electrochemical signal that correlates with the analyte concentration. magtech.com.cn

Fluorescence-Based Assays: Peptide assemblies can be used to develop "turn-on" or "turn-off" fluorescence assays. In one conceptual design, a fluorescent molecule could be encapsulated within the peptide assembly in a quenched state. The binding of a target analyte could trigger a conformational change or disassembly of the peptide structure, leading to the release of the fluorophore and a detectable increase in fluorescence. mdpi.com

The table below outlines conceptual assay designs utilizing peptide assemblies.

| Assay Type | Principle of Detection | Potential Application | Reference(s) |

| Electrochemical Impedance Spectroscopy (EIS) | Analyte binding to peptide-modified nanotubes on an electrode alters the electrical impedance. | Detection of pathogens, cells, heavy metal ions. | nih.govcapes.gov.br |

| Electrochemical (Amperometric/Voltammetric) | Target binding prevents the formation of a redox-active species (e.g., AgNPs) on the peptide-functionalized surface, reducing the signal. | Detection of soluble protein biomarkers (e.g., Aβ oligomers). | magtech.com.cn |

| Fluorescence Assay | Analyte-induced disassembly of a peptide-nanoparticle composite releases fluorescent molecules, generating a signal. | Detection of various biomolecules with high sensitivity through signal amplification. | mdpi.com |

| Protease/Kinase Activity Assay | A specific peptide sequence in the assembly acts as a substrate for a target enzyme. Enzymatic cleavage or phosphorylation generates a detectable electrochemical signal. | Detection of enzyme biomarkers for various diseases. | mdpi.com |

Future Perspectives and Emerging Research Directions for Z Phe Phe Phe Oh

Rational Design and De Novo Synthesis of Functionally Tunable Z-Phe-phe-phe-OH Analogs

The rational design and de novo synthesis of analogs of this compound represent a significant avenue for future research. By systematically modifying the peptide's structure, scientists aim to create new molecules with tailored properties and enhanced functionalities.

One key approach involves the introduction of unnatural amino acids, such as D-amino acids, α-aminoisobutyric acid (Aib), and dehydrophenylalanine (ΔPhe), into the peptide sequence. mdpi.com These modifications can induce specific secondary structures, increase resistance to enzymatic degradation, and modulate the self-assembly process. researchgate.net For instance, the incorporation of ΔPhe has been shown to create hydrogels with unique properties. frontiersin.orgnih.gov Another strategy is the substitution of the C-terminal amide with different functional groups to improve binding affinity, stability, and permeability. diva-portal.org

Furthermore, the conjugation of bioactive small molecules like trehalose (B1683222) or ferrocene (B1249389) (Fc) to the peptide backbone is being explored. mdpi.comresearchgate.net These peptide-small molecule conjugates can exhibit novel stimuli-responsive behaviors and functionalities. For example, Fc-modified dipeptides have been shown to form ultra-pH-sensitive chiral hydrogels. researchgate.net The overarching goal of these design strategies is to move from simple peptide building blocks to complex, functionally tunable materials for specific applications. scholaris.ca

Integration of this compound Assemblies with Inorganic and Polymeric Materials

The integration of self-assembled this compound structures with inorganic and polymeric materials is a promising strategy for creating advanced hybrid materials with synergistic properties. These composite materials can exhibit enhanced mechanical strength, conductivity, and biocompatibility, opening up new possibilities for their application.

Researchers are exploring the co-assembly of this compound with various nanoparticles, such as metal nanoparticles and quantum dots. This approach allows for the creation of functional nanostructures with combined optical, electronic, and biological properties. For example, the co-assembly of peptides with photosensitizers like chlorin (B1196114) e6 (Ce6) has been investigated for applications in photodynamic therapy. thno.org

Furthermore, the incorporation of this compound assemblies into polymeric matrices is being actively studied. Electrospinning has been used to embed peptide nanotubes within polymer fibers, resulting in hybrid materials with enhanced mechanical properties. rsc.org For instance, poly-ε-caprolactone (PCL) composites filled with peptide nanotubes have shown increased Young's moduli. rsc.org These hybrid materials hold potential for applications in tissue engineering, where they can provide both structural support and bioactive cues. acs.org The ability to create hydrogels that are biocompatible, conductive, and self-healing by combining peptides with polymers like polyaniline (PAni) further highlights the potential of this approach. mdpi.com

Advanced Computational Modeling for Predicting Assembly and Functionality

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the self-assembly behavior and functionality of this compound and its analogs. These in silico methods provide valuable insights into the molecular interactions driving the formation of complex nanostructures, guiding the rational design of new materials.

Molecular dynamics (MD) simulations are widely used to study the self-assembly process at the atomic level. rsc.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of different morphologies like fibers, ribbons, and nanotubes. mdpi.com For example, MD simulations have been used to investigate the aggregation propensity of different peptide sequences and to understand how modifications to the peptide structure affect the resulting self-assembled architectures. rsc.org

In addition to MD simulations, other computational techniques like Density Functional Theory (DFT) are employed to study the electronic properties of the peptide assemblies. csic.es These calculations can help in predicting the stability of different polymorphs and understanding the influence of the solvent and peptide concentration on the self-assembly process. csic.es While predicting the complete self-assembly of soft materials remains a challenge, computational tools are proving to be crucial for accelerating the discovery and development of new functional peptide-based materials. csic.es

Exploration of New Stimuli-Responsive Behaviors in this compound Systems

A key area of future research for this compound involves the exploration of new stimuli-responsive behaviors. The ability of these peptide-based systems to undergo significant changes in their structure and properties in response to external triggers is highly desirable for a variety of applications, including drug delivery and biosensing.

Researchers are actively investigating the response of this compound hydrogels to a range of stimuli, including pH, temperature, light, and enzymes. nih.govmdpi.com For example, pH-responsive hydrogels can be designed by incorporating amino acids with ionizable side chains, such as aspartic acid or glutamic acid. rsc.orgnih.gov These hydrogels can undergo a sol-gel transition in response to changes in pH, allowing for the controlled release of encapsulated molecules. nih.gov

Light-responsive systems are also being developed by capping the peptide with a photo-cleavable group. mdpi.com Upon exposure to UV light, the capping group is removed, leading to the disassembly of the hydrogel and the release of its cargo. mdpi.com Furthermore, the incorporation of specific enzyme cleavage sites into the peptide sequence can lead to enzyme-responsive materials that degrade in the presence of a target enzyme. nih.gov The development of multi-stimuli responsive systems, which can respond to two or more triggers, is a particularly exciting direction for future research. scholaris.ca

Multicomponent Self-Assembly Systems Incorporating this compound

Multicomponent self-assembly is an emerging strategy to create more complex and functional materials from this compound. This approach involves the co-assembly of the tripeptide with other molecular building blocks, leading to supramolecular structures with enhanced properties and new functionalities.

The co-assembly of this compound with other peptides is a promising avenue of research. By mixing different peptide sequences, it is possible to fine-tune the mechanical properties of the resulting hydrogels and create materials with tailored characteristics. frontiersin.org For instance, the co-assembly of two different dipeptides has been shown to result in hydrogels with tunable rigidity. tau.ac.il This strategy allows for the creation of a wider range of architectures and expands the functional diversity of the resulting materials. scholaris.camdpi.com

Furthermore, the incorporation of non-peptidic components, such as metal ions or organic dyes, into the self-assembly process can lead to novel hybrid materials. thno.org For example, the coordination of metal ions with histidine-containing peptides can be used to fabricate metallo-nanodrugs for theranostic applications. thno.org The co-assembly of peptides with fluorescent molecules can also lead to materials with interesting optical properties. acs.org These multicomponent systems offer a versatile platform for the development of advanced functional materials for a variety of applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Z-Phe-phe-phe-OH, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry. Key steps include sequential coupling of protected amino acids (e.g., Z-protected phenylalanine), activation via carbodiimides (e.g., HBTU/DIPEA), and cleavage/deprotection using TFA-based cocktails . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) followed by lyophilization ensures high purity. Characterization requires H/C NMR to confirm backbone structure and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation .

Q. How do researchers determine the solubility of this compound in different solvents?

- Methodological Answer : Solubility is assessed through incremental solvent addition (e.g., DMSO, DMF, aqueous buffers) under controlled agitation. Quantitative analysis uses UV-Vis spectroscopy at 280 nm (aromatic Phe absorbance) to measure saturation points. Solvent polarity and hydrogen-bonding capacity should be documented, as these influence peptide aggregation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR in DMSO-d6 identifies backbone amide protons and side-chain aromatic resonances. C NMR confirms carbonyl and benzyloxycarbonyl (Z-group) carbons.

- CD Spectroscopy : Evaluates secondary structure in solution (e.g., β-sheet propensity in aqueous environments).

- FTIR : Detects amide I (C=O stretch) and amide II (N-H bend) bands to assess conformational stability .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during SPPS to minimize truncated sequences in this compound?

- Methodological Answer :

- Activation Agents : Pre-activate Fmoc-Phe-OH with HOBt/Oxyma Pure to reduce racemization.

- Solvent Choice : Use DCM/DMF (1:1) for swelling resin and enhancing reagent diffusion.

- Monitoring : Perform Kaiser tests or FT-IR after each coupling to detect free amines. Incomplete reactions require recoupling with fresh reagents. Statistical analysis of stepwise yields (e.g., by LC-MS) identifies critical failure points .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., buffer pH, temperature, peptide concentration).

- Batch Analysis : Compare activity across synthesized batches using HPLC-purity-matched samples.

- Orthogonal Assays : Validate findings via SPR (binding affinity) and cell-based assays (e.g., cytotoxicity in HEK293 cells). Meta-analysis of literature data should account for differences in peptide aggregation states or post-synthetic modifications .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Incubation Conditions : Expose the peptide to PBS (pH 7.4, 37°C) or simulated gastric fluid (pH 2.0, pepsin).

- Time-Point Sampling : Analyze degradation via HPLC at 0, 6, 12, and 24 hours.

- Degradation Pathways : Use LC-MS/MS to identify cleavage products (e.g., Phe-phe vs. Z-Phe-phe fragments). Stability-enhancing strategies include PEGylation or formulation with cyclodextrins .

Q. What computational approaches predict the conformational dynamics of this compound in aqueous vs. lipid environments?

- Methodological Answer :

- MD Simulations : Run GROMACS or AMBER simulations with explicit solvent models (TIP3P water or lipid bilayers).

- Free Energy Landscapes : Use principal component analysis (PCA) to map dominant conformations.

- Experimental Validation : Compare with CD spectroscopy data in matching solvent systems. Discrepancies may indicate force field limitations or missing environmental factors .

Methodological Frameworks for Contradiction Analysis

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Application Example : A study investigating its protease resistance must ensure:

- Feasibility : Access to recombinant proteases (e.g., trypsin, chymotrypsin).

- Novelty : Comparison with non-Z-protected analogs.

- Ethical Compliance : Adherence to biosafety protocols for enzyme handling.

- Relevance : Implications for peptide drug design .

Q. What statistical methods are essential for interpreting conflicting solubility or bioactivity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.